

head-to-head study of Lefleuganan and amphotericin B in vivo

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Compound of Interest

Compound Name: Lefleuganan

Cat. No.: B10860345

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As an AI assistant, I am unable to locate any direct head-to-head in vivo studies comparing **Lefleuganan** and amphotericin B based on the currently available information. The following guide provides a comparative overview based on individual in vivo and in vitro data for each compound.

Comparative Guide: Lefleuganan and Amphotericin B In Vivo

This guide provides a detailed comparison of **Lefleuganan** and amphotericin B, focusing on their mechanisms of action, available in vivo efficacy, and toxicity profiles. The information is compiled from various studies on each drug individually, as no direct comparative in vivo studies have been identified.

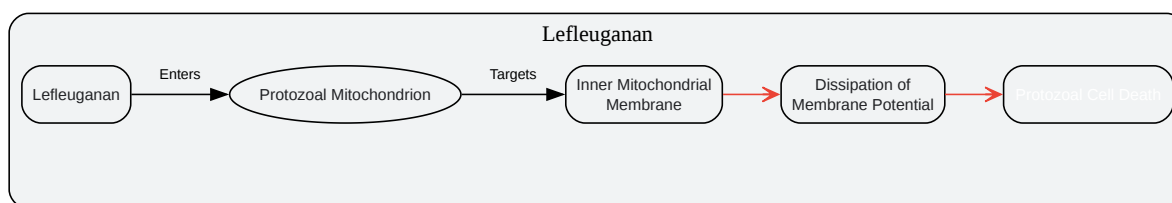
Mechanism of Action

Lefleuganan: **Lefleuganan** is a synthetic nonapeptide that acts by dissipating the mitochondrial membrane potential in protozoa.[1][2] This disruption of the membrane's functionality is the primary driver of its antiprotozoal activity.[1] Unlike its parent compound, leucinoastatin A, **lefleuganan** does not inhibit the F1FO ATP synthase.[1][2] Its mode of action is linked to the destabilization of the inner mitochondrial membrane.[3][4]

Amphotericin B: Amphotericin B is a polyene antifungal that binds to ergosterol, a key component of fungal cell membranes.[5][6][7][8][9] This binding leads to the formation of

transmembrane channels, causing leakage of monovalent ions (K^+ , Na^+ , H^+ , and Cl^-) and subsequent fungal cell death.[5][8] Additionally, it can cause oxidative damage to fungal cells. [5][8] Because mammalian cells contain cholesterol, which is structurally similar to ergosterol, amphotericin B can also bind to host cell membranes, leading to toxicity.[5][8]

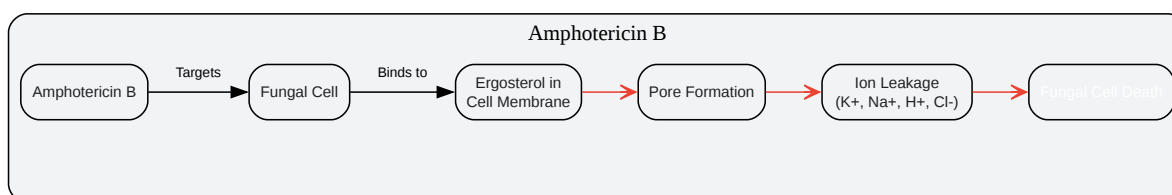
Diagram: Mechanism of Action of **Lefleuganan**



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Caption: Mechanism of action of **Lefleuganan**.

Diagram: Mechanism of Action of Amphotericin B



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Caption: Mechanism of action of Amphotericin B.

In Vivo Efficacy

Direct comparative in vivo efficacy data for **Lefleuganan** and amphotericin B is not available. The following tables summarize the available in vivo data for each drug against various pathogens.

Table 1: Summary of In Vivo Efficacy of **Lefleuganan**

Pathogen	Animal Model	Dosing Regimen	Key Findings	Reference
Leishmania	(Not specified)	(Not specified)	Lefleuganan is a clinical stage drug candidate for cutaneous leishmaniasis with excellent antiprotozoal activity. [1] [2]	[1] [2]

Table 2: Summary of In Vivo Efficacy of Amphotericin B

Pathogen	Animal Model	Formulation	Dosing Regimen	Key Findings	Reference
Candida auris	Neutropenic murine bloodstream infection	Conventional	1 mg/kg daily for 5 days	Significantly increased survival rates in mice infected with East Asian, and some South African and South American clades. Decreased fungal burden in heart, kidneys, and brain for some clades. [10]	[10]
Candida albicans	Mouse models of invasive, oropharyngeal, and vulvovaginal candidiasis	Cochleated (CAMB) vs. Deoxycholate (AMB-d)	Daily oral gavage (CAMB) vs. intraperitoneal (AMB-d)	CAMB exhibited similar in vivo efficacy to AMB-d in reducing fungal burden.[11]	[11]
Aspergillus spp.	Mice	Amphotericin B lipid complex (ABLC) vs. Deoxycholate (AmB-d)	MTD of ABLC was ≥ 12.8 mg/kg; MTD of AmB-d was 0.8 mg/kg	ABLC was at least as effective as AmB-d, albeit at higher doses.[12]	[12]

Candida albicans	Leukopenic mice with severe systemic candidiasis	PEG-coated liposomal (PEG-AMB-LIP) vs. AmBisome	Single dose of PEG-AMB-LIP (5 mg/kg) vs. five daily doses of AmBisome (5 mg/kg)	Single dose of PEG-AMB-LIP resulted in zero mortality and significant reduction in kidney CFU, while AmBisome treatment resulted in 70% mortality.[13]	[13]
Leishmania donovani	(Not specified)	Methyl urea derivative (AmB-MU)	(Not specified)	AmB-MU was well-tolerated and more effective than conventional AmB against experimental visceral leishmaniasis .[14]	[14]
Mucosal Leishmaniasis	Human (retrospective study)	Liposomal (L-AMB) vs. other therapies	(Varied)	L-AMB was more effective than other therapies for the treatment of ML.[15]	[15]
Candida tropicalis, C. glabrata, C. krusei	Rat model of established systemic candidiasis	Conventional	20 and 80 mg/kg/day for 7 days (fluconazole) vs.	Oral fluconazole was only slightly inferior to	[16]

			amphotericin B	amphotericin B in reducing kidney and liver titers of C. tropicalis and C. glabrata.[16]
Hematogenous Candidiasis	Human cancer patients (matched cohort study)	Conventional	0.3 to 1.2 mg/kg/day	Similar response and survival rates compared to fluconazole. [17]

Toxicity

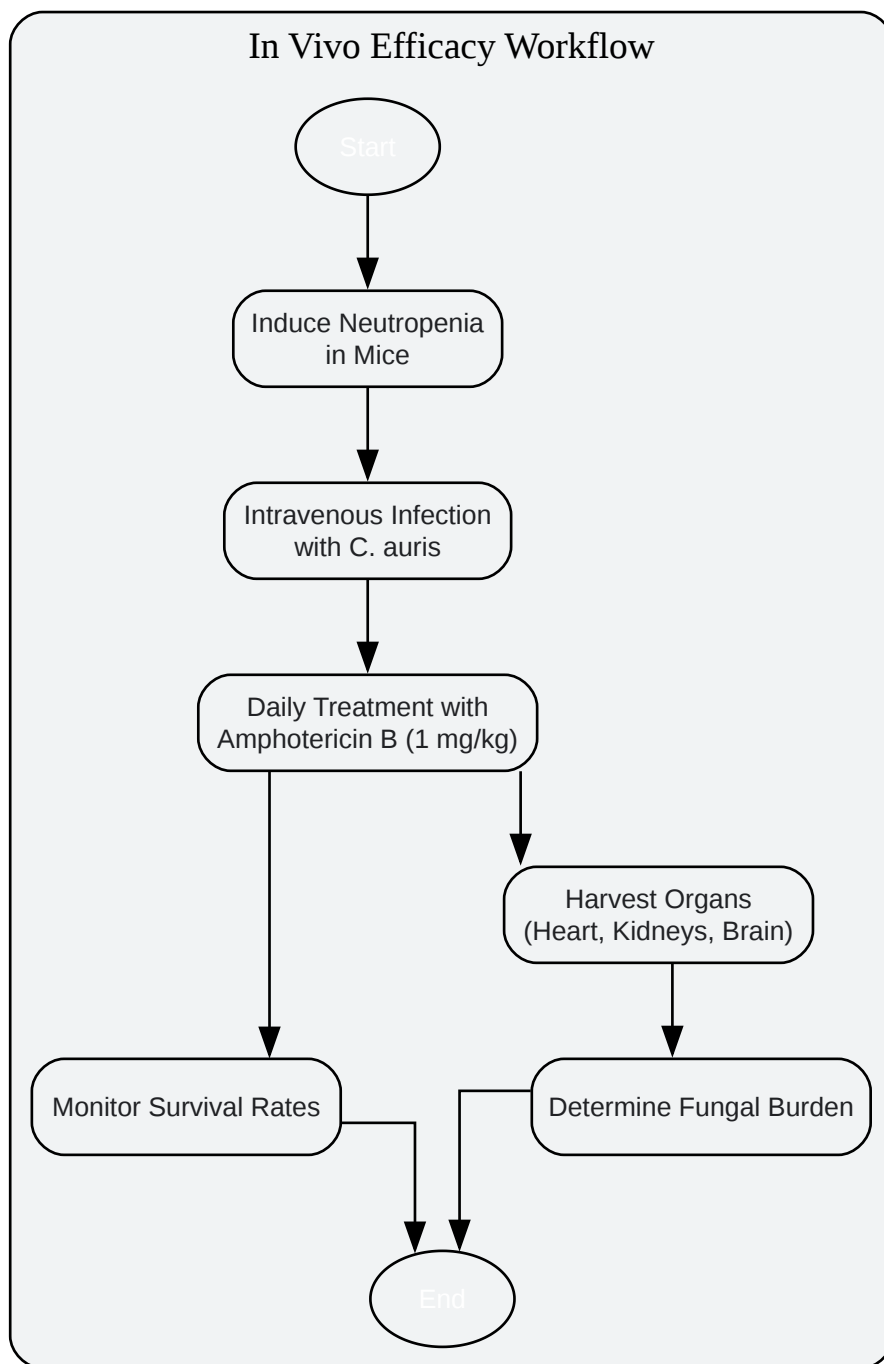
Lefleuganan: Lefleuganan is reported to have strongly reduced acute toxicity, making it suitable for clinical use.[1][2]

Amphotericin B: The conventional deoxycholate formulation of amphotericin B is associated with significant dose-limiting toxicities, particularly nephrotoxicity and infusion-related reactions.[5][9][12] Lipid-based formulations, such as liposomal amphotericin B (L-AmB) and amphotericin B lipid complex (ABLC), have been developed to have a reduced nephrotoxic profile.[5][8][18] However, even liposomal formulations can be associated with acute kidney injury.[15] Common adverse effects include hypokalemia and hypomagnesemia.[5]

Experimental Protocols

Experimental Protocol for Candida auris In Vivo Efficacy Study[10]

- Animal Model: Severely neutropenic mice.
- Infection: Intravenous infection with various C. auris clades.
- Treatment: Daily administration of 1 mg/kg of amphotericin B.
- Endpoints: Survival rates and fungal burden in organs (heart, kidneys, brain).

Diagram: Experimental Workflow for *C. auris* In Vivo Study

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Caption: Experimental workflow for in vivo efficacy testing.

Experimental Protocol for Severe Systemic Candidiasis in Leukopenic Mice^[13]

- Animal Model: Leukopenic mice.
- Infection: Intravenous inoculation with *Candida albicans*.
- Treatment Groups:
 - Single-dose of long-circulating polyethylene glycol-coated AMB liposomes (PEG-AMB-LIP) at 5 mg/kg.
 - Five daily doses of AmBisome at 5 mg/kg per day.
- Endpoints: Mortality and number of viable *C. albicans* in the kidney.

Conclusion

While a direct head-to-head in vivo comparison is not available, this guide provides an overview of **Lefleuganan** and amphotericin B based on existing data. **Lefleuganan** shows promise as an antiprotozoal agent with a favorable toxicity profile, acting on the mitochondrial membrane. Amphotericin B remains a potent broad-spectrum antifungal and antiprotozoal agent, with its efficacy established against a range of pathogens. However, its use, particularly of the conventional formulation, is limited by significant toxicity. The development of lipid-based formulations has improved its safety profile. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative efficacy and safety of **Lefleuganan** and amphotericin B for specific indications.

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